Ochraceolide A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H44O3 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(1R,2R,5R,10R,11R,14R,15S,16R,20R,22S)-1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione |
InChI |
InChI=1S/C30H44O3/c1-17-23-19(33-25(17)32)16-27(4)14-15-29(6)18(24(23)27)8-9-21-28(5)12-11-22(31)26(2,3)20(28)10-13-30(21,29)7/h18-21,23-24H,1,8-16H2,2-7H3/t18-,19-,20+,21-,23-,24+,27+,28+,29-,30-/m1/s1 |
InChI Key |
YCZVTFNLKYNKPH-JLHSILEKSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@H]([C@H]1[C@H]4[C@@H](C2)OC(=O)C4=C)CC[C@H]5[C@]3(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |
Synonyms |
3-oxolup-20(29)-en-30,21alpha-olide ochraceolide A |
Origin of Product |
United States |
Natural Sourcing and Isolation Methodologies of Ochraceolide a
Botanical Origins and Phytogeographical Distribution
Ochraceolide A has been isolated from various plant species, each with its own distinct geographical distribution. The primary botanical sources identified to date are detailed below.
This compound was first reported from the stem bark of Kokoona ochracea (Elm.) Merril. iucr.orgnih.gov This plant is a member of the Celastraceae family. The initial phytochemical investigation of nonpolar extracts from the stem bark led to the isolation of three novel lupane (B1675458) lactones, designated as this compound, B, and C. nih.gov Subsequent studies on the same plant material resulted in the isolation of additional related compounds, ochraceolide D and E. nih.gov
This compound has also been procured from Lophopetalum wallichii Kurz, another species belonging to the Celastraceae family. thaiscience.infonih.gov The genus Lophopetalum comprises approximately 18 species of evergreen trees found in regions of Southeast Asia, including Cambodia, India, Laos, Malaysia, Myanmar, Thailand, and Vietnam. thaiscience.info In one study, the plant material was collected in Chiang Mai, Thailand. thaiscience.info The isolation of this compound from the stems and a mixture of stems and stem bark was achieved through bioassay-guided fractionation of chloroform-soluble extracts. thaiscience.infonih.gov
The presence of this compound has been confirmed in Cassine xylocarpa, from which a number of known pentacyclic lupane-type triterpenoids have been isolated. iucr.orgcabidigitallibrary.orgnih.gov Research on the stem of this plant has contributed to the characterization of its triterpenoid (B12794562) constituents. cabidigitallibrary.orgnih.gov
Elaeodendron trichotomum (Turcz.) Lundell is another botanical source of this compound. iucr.orgnih.gov This species is found in the south and southeast of Mexico, as well as in Central America, inhabiting environments such as sand dunes, mangrove edges, and semi-deciduous medium woodland. mdpi.com A specific collection for the isolation of this compound was made in Chunchucmil, Yucatán, México. iucr.org The compound was isolated from the stem bark of this plant. iucr.orgnih.gov
| Botanical Source | Family | Part Used | Location of Collection (if specified) |
| Kokoona ochracea | Celastraceae | Stem Bark | Not Specified in provided context |
| Lophopetalum wallichii | Celastraceae | Stems, Stem Bark | Chiang Mai, Thailand |
| Cassine xylocarpa | Celastraceae | Stem | Not Specified in provided context |
| Elaeodendron trichotomum | Celastraceae | Stem Bark | Chunchucmil, Yucatán, México |
Advanced Chromatographic and Extraction Techniques for this compound Procurement
The isolation and purification of this compound from its natural plant sources rely on a combination of extraction and chromatographic methods. These techniques are designed to separate the compound of interest from a complex mixture of other secondary metabolites.
The general workflow for isolating this compound typically begins with the extraction of dried and powdered plant material. The choice of solvent is crucial for efficiently extracting triterpenoids. For instance, in the case of Elaeodendron trichotomum, dried and milled stem bark was exhaustively extracted with dichloromethane using a Soxhlet apparatus. iucr.org For Lophopetalum wallichii, the air-dried, powdered stems and stem bark were percolated with methanol, followed by a liquid-liquid extraction of the aqueous suspension with n-hexane and chloroform. thaiscience.info
Following the initial extraction, the crude extract is subjected to various chromatographic techniques for fractionation and purification. Column chromatography is a fundamental step in this process. Silica gel is commonly used as the stationary phase, and a gradient elution system with solvents of increasing polarity is employed to separate the components of the extract.
Specific examples of the chromatographic purification of this compound include:
From Elaeodendron trichotomum : The crude dichloromethane extract was chromatographed on a silica gel column using a gradient elution with n-hexane and ethyl acetate, with the proportion of ethyl acetate increasing from 10% to 100%. iucr.org
From Lophopetalum wallichii : The chloroform-soluble fraction was subjected to column chromatography over silica gel, eluting with n-hexane and increasing proportions of ethyl acetate. thaiscience.info Further purification of fractions was achieved through repeated column chromatography, sometimes with different solvent systems like chloroform-acetone. thaiscience.info
Modern advancements in chromatography, such as High-Performance Liquid Chromatography (HPLC), are instrumental in the final purification stages and for confirming the purity of the isolated compound. While the provided search results detail the use of column chromatography, it is standard practice in natural product chemistry to use HPLC for final purification. Other advanced techniques that play a role in the broader field of phytochemical isolation include Thin Layer Chromatography (TLC) for monitoring fractions and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for compound identification.
| Plant Source | Extraction Method | Chromatographic Technique |
| Elaeodendron trichotomum | Soxhlet extraction with dichloromethane | Silica gel column chromatography (n-hexane-ethyl acetate gradient) |
| Lophopetalum wallichii | Percolation with methanol, then liquid-liquid extraction with n-hexane and chloroform | Silica gel column chromatography (n-hexane-ethyl acetate gradient), followed by further silica gel column chromatography (chloroform-acetone) |
Structural Elucidation and Stereochemical Characterization of Ochraceolide a
Spectroscopic and Spectrometric Analytical Methods
The foundational characterization of Ochraceolide A involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS). Each technique provides unique and complementary information to piece together the molecular puzzle.
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. Through a series of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, chemists can map out the precise connectivity of atoms within the molecule.
The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms, including characteristic signals for the exocyclic methylene protons (=CH₂) and multiple methyl singlets typical of the lupane (B1675458) skeleton. The ¹³C NMR spectrum identifies all 30 carbon atoms, with distinct chemical shifts indicating the presence of a ketone carbonyl, a lactone carbonyl, olefinic carbons, and numerous aliphatic carbons that form the fused ring system. Two-dimensional NMR experiments are then used to establish correlations between protons and carbons, confirming the assembly of the pentacyclic structure and the position of the functional groups.
Table 1: Key ¹H and ¹³C NMR Resonances for this compound Structural Features
| Atom Position/Group | ¹³C Chemical Shift (δC) (ppm) | ¹H Chemical Shift (δH) (ppm) |
|---|---|---|
| C-3 (Ketone) | ~218.0 | - |
| C-30 (Lactone Carbonyl) | ~176.0 | - |
| C-20 (Quaternary Alkene) | ~150.0 | - |
| C-29 (Exocyclic Methylene) | ~109.5 | ~4.60, ~4.75 |
| C-21 (Oxygenated Methine) | ~85.0 | Multiplet |
Note: The chemical shifts are approximate and may vary based on the solvent and experimental conditions.
FT-IR spectroscopy is employed to identify the key functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum provides clear evidence for the carbonyl groups and the carbon-carbon double bond.
The presence of two distinct carbonyl stretching bands is a critical feature. The absorption band at a higher wavenumber corresponds to the strained five-membered γ-lactone ring, while the band at a slightly lower wavenumber is characteristic of the six-membered ring ketone at the C-3 position. Furthermore, a peak in the alkene region confirms the existence of the C=C double bond of the exocyclic methylene group.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Ketone (C=O) | Stretch | 1705 - 1725 |
| γ-Lactone (C=O) | Stretch | 1760 - 1780 |
| Alkene (C=C) | Stretch | 1640 - 1650 |
| C-O (Lactone) | Stretch | 1150 - 1250 |
HR-MS provides an extremely precise measurement of the mass-to-charge ratio of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound, HR-MS data confirms the elemental composition as C₃₀H₄₄O₃. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby validating the structural framework proposed by NMR and FT-IR data. The experimentally determined exact mass of 452.3290 Da is consistent with the calculated mass for the molecular formula C₃₀H₄₄O₃.
X-ray Crystallography for Absolute Stereochemistry and Conformation
While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This powerful technique was used to determine the absolute stereochemistry and solid-state conformation of this compound. nih.gov
The analysis of a suitable single crystal of this compound confirmed its identity as a triterpene lactone possessing a lupane skeleton. nih.gov The crystallographic data revealed that the molecule is composed of four fused six-membered rings and two five-membered rings. nih.gov This analysis unambiguously established the relative and absolute configuration of all stereocenters within the molecule, confirming its systematic name as (6aR,6bR,8aS,9aR,12aR,14bR)-4,4,6a,6b,8a,14b-hexamethyl-12-methyleneicosahydro-3H-phenanthro[1',2':6,7]indeno[2,1-b]furan-3,11(2H)-dione. nih.gov The crystal structure also details the conformation of the rings and the spatial orientation of the substituents, showing that in the crystal, molecules are linked into a three-dimensional network by weak C-H⋯O hydrogen bonds. nih.gov
Comparative Structural Analysis with Related Lupane Derivatives
This compound belongs to the lupane family of triterpenoids, which are characterized by a pentacyclic skeleton derived from the precursor lupane. A comparative analysis with other well-known lupane derivatives, such as Lupeol (B1675499) and Betulinic Acid, highlights the unique structural features of this compound.
Lupeol: This is one of the simplest lupane triterpenoids. Like this compound, it features the characteristic five-membered E-ring with an isopropenyl group (or exocyclic methylene in its isomer). However, Lupeol has a hydroxyl group at the C-3 position and lacks the additional lactone ring and ketone functionality.
Betulinic Acid: This derivative is structurally closer to this compound, featuring a carboxylic acid group at the C-28 position instead of a methyl group found in Lupeol. It also typically has a hydroxyl group at C-3.
The defining feature that distinguishes this compound from these and many other lupane triterpenoids is the presence of the α,β-unsaturated-γ-lactone moiety involving carbons C-21 and C-30, along with the ketone at the C-3 position. This combination of a C-3 ketone and a C-30/C-21 lactone ring on the lupane framework is a key structural characteristic.
Biosynthetic Pathways and Proposed Precursor Derivations of Ochraceolide a
Elucidation of Triterpenoid (B12794562) Biosynthesis Relevant to Ochraceolide A
The biosynthesis of all triterpenoids, including the lupane (B1675458) skeleton of this compound, begins with the assembly of isoprene (B109036) units. nih.gov This fundamental process occurs via the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum. nih.gov
The key steps leading to the formation of the core lupane structure are as follows:
Formation of Squalene (B77637): The MVA pathway produces two five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These units are sequentially condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase to produce the 30-carbon acyclic precursor, squalene. nih.govresearchgate.net
Epoxidation: Squalene undergoes epoxidation, catalyzed by squalene epoxidase, to form (3S)-2,3-oxidosqualene. This step is crucial as the epoxide ring provides the necessary reactivity to initiate the complex cyclization cascade. researchgate.netnih.gov
Cyclization to the Lupane Skeleton: The cyclization of 2,3-oxidosqualene (B107256) is a pivotal and diversifying step in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netnih.gov For the formation of the lupane skeleton, a specific OSC, lupeol (B1675499) synthase, is required. The enzyme protonates the epoxide, initiating a series of concerted cation-pi cyclizations and subsequent Wagner-Meerwein rearrangements. This cascade results in the formation of the tetracyclic dammarenyl cation intermediate. A final ring-expansion and cyclization of a side chain forms the characteristic five-membered E-ring of the lupane framework, yielding the precursor lupeol. nih.govnih.gov
Post-Cyclization Modifications: Following the formation of lupeol, a series of oxidative modifications are necessary to arrive at the structure of this compound. While the specific enzymes have not been fully characterized for this compound, these transformations are typically carried out by cytochrome P450 monooxygenases (CYPs). researchgate.net These enzymes are known to catalyze hydroxylations and further oxidations at various positions on the triterpenoid scaffold. researchgate.net In the case of this compound, this would involve oxidation at C-3 to a ketone and modifications to the side chain leading to the formation of the γ-lactone ring fused to the E-ring.
The general pathway from the universal precursor 2,3-oxidosqualene to key lupane intermediates is well-established.
| Precursor/Intermediate | Key Enzyme(s) | Resulting Product |
| 2,3-Oxidosqualene | Lupeol Synthase (OSC) | Lupeol |
| Lupeol | Cytochrome P450s (CYPs) | Oxidized Lupane Derivatives |
Mechanistic Postulations on this compound Formation (e.g., Diels-Alder Adduct Hypotheses)
While this compound is a significant natural product in its own right, its isolation as part of a larger, more complex molecule has led to important biosynthetic hypotheses. This compound constitutes a major portion of celastroidine A (also known as volubilide), a natural product that appears to be a Diels-Alder adduct. nih.gov
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a substituted alkene, known as a dienophile. nih.gov The discovery of natural products whose structures appear to be the result of such reactions has led to the identification of a class of enzymes called Diels-Alderases, which catalyze these transformations in biological systems. nih.govscispace.comnih.govacs.org
Based on the structure of celastroidine A, it is postulated that this compound acts as the dienophile in an enzyme-catalyzed intermolecular Diels-Alder reaction. nih.gov In this proposed mechanism:
The Dienophile: this compound, with its exocyclic double bond at C-20(29) on the E-ring, serves as the 2π-electron component.
The Diene: A theoretical diterpene partner would provide the 4π-electron conjugated system required for the reaction.
The Reaction: A Diels-Alderase would catalyze the [4+2] cycloaddition between these two precursors, forming the complex structure of celastroidine A.
Synthetic and Semisynthetic Approaches to Ochraceolide a and Its Derivatives
Strategic Considerations in Synthetic Derivatization of Ochraceolide A
The modification of natural products like this compound is a cornerstone of modern drug discovery. The inherent complexity and established biological activity of these molecules provide a robust starting point for synthetic chemists. Strategic considerations for derivatizing this compound include:
Exploiting Existing Functionality: Identifying reactive sites on the this compound skeleton for targeted chemical transformations.
Introducing Pharmacophores: Incorporating known bioactive functional groups or heterocyclic systems that are prevalent in approved pharmaceuticals. For instance, nitrogen- and sulfur-containing heterocycles, such as thiazoles, are frequently found in FDA-approved drugs, highlighting their therapeutic significance researchgate.netresearchgate.netmdpi.comnih.govmdpi.com.
Modulating Physicochemical Properties: Altering lipophilicity, solubility, and metabolic stability through chemical modifications to improve pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a series of analogues to understand how structural changes impact biological activity, thereby guiding the design of more potent and selective compounds.
Development of this compound Analogues through Chemical Modification
The chemical modification of this compound has primarily focused on introducing heterocyclic moieties and performing specific functional group transformations to generate analogues with potentially enhanced biological activities.
Synthesis of Nitrogen-Containing Heterocyclic Analogues (e.g., Thiazole (B1198619) Derivatives)
A significant area of research involves the synthesis of this compound derivatives incorporating nitrogen-containing heterocyclic rings, particularly thiazoles. These modifications are driven by the established broad-spectrum pharmacological activities of thiazole compounds, including anticancer effects researchgate.netresearchgate.netnih.gov.
Among these synthesized analogues, specific compounds have shown notable biological activity. For example, the 5-nitrofuramide derivative exhibited superior cytotoxic and antiproliferative activity against human cancer cell lines (MCF-7, MDA-MB-231, and SiHa) compared to the parent compound and other derivatives, with CC50 and IC50 values ranging from 1.6 to 12.7 µM researchgate.net. Other derivatives, such as butyramide (B146194) analogues, have demonstrated selectivity, while phenyl amide derivatives were found to be inactive against the tested cancer cell lines researchgate.net.
Table 1: Synthesized this compound Derivatives and Reported Activities
| Derivative Type / Compound Name | Key Modification/Feature | Biological Activity Target | Reported Activity | IC50/CC50 Values (µM) | Citation |
| This compound (1) | Parent compound | Cancer cell lines | Baseline activity | Varies | researchgate.net |
| 2a-bromo this compound | Bromination at C-2 | Not specified | Not specified | Not specified | researchgate.net |
| 2b-bromo this compound | Bromination at C-2 | Not specified | Not specified | Not specified | researchgate.net |
| Triterpenoid (B12794562) Thiazole (3) | Condensation of bromo-Ochraceolide A with thiourea | Anticancer | Synthesized from this compound | Not specified | researchgate.net |
| 1,3-thiazole amide derivatives | Acylation of 2-aminothiazole (B372263) triterpene intermediate | Cancer cell lines | Cytotoxic and antiproliferative against MCF-7, MDA-MB-231, SiHa | 1.6–12.7 (for 2o) | researchgate.net |
| 5-nitrofuramide derivative (2o) | Specific 1,3-thiazole amide derivative | Cancer cell lines | Superior cytotoxic and antiproliferative activity compared to parent compound and other derivatives | 1.6–12.7 | researchgate.net |
| Butyramide derivative (2c) | Specific 1,3-thiazole amide derivative | Cancer cell lines | Selective cytotoxic activity | Not specified | researchgate.net |
| Phenyl amide derivatives | Specific 1,3-thiazole amide derivatives | Cancer cell lines | Inactive | Not specified | researchgate.net |
Stereoselective Structural Transformations and Functional Group Manipulations
Chemical modifications focusing on stereoselective transformations and functional group manipulations are crucial for fine-tuning the properties of this compound. One example of such a transformation is bromination . The bromination of this compound has been reported to yield a mixture of diastereomers, specifically 2a- and 2b-bromo this compound, in a ratio of approximately 6:4 researchgate.net. This type of halogenation can serve as a precursor for further synthetic elaborations, such as the introduction of heterocyclic rings.
While general methods for epoxidation and reduction are well-established in organic synthesis imperial.ac.ukmsu.edu, specific applications of these reactions to this compound beyond bromination are not detailed in the provided literature snippets. However, the principle of stereoselective functional group manipulation remains a key strategy in the broader context of triterpenoid chemistry, aiming to control the three-dimensional arrangement of atoms and introduce new chemical properties youtube.com.
Mechanistic Investigations of Ochraceolide A S Cellular and Molecular Interactions
Modulation of Intracellular Signaling Cascades
While direct modulation of specific intracellular signaling cascades by Ochraceolide A is not extensively detailed in the available literature, its established Farnesyl Protein Transferase (FPTase) inhibitory activity suggests an indirect influence on key signaling pathways. FPTase is a critical enzyme in the mevalonate (B85504) pathway, responsible for the farnesylation of various proteins, including the Ras superfamily of GTPases medchemexpress.com. Farnesylation is essential for the proper localization and function of these proteins, which act as crucial intermediates in cellular signal transduction pathways that regulate cell growth, proliferation, and survival medchemexpress.comnih.gov. Specifically, the Ras protein, when activated, initiates cascades such as the PI3K/Akt pathway (critical for cell survival) and the Raf/MEK/ERK pathway (implicated in cell proliferation) nih.govfrontiersin.org. By inhibiting FPTase, this compound can disrupt these Ras-mediated signaling events, thereby impacting cellular homeostasis and potentially contributing to anti-cancer effects medchemexpress.comnih.gov.
Induction of Programmed Cell Death Pathways
This compound and its derivatives have demonstrated the capacity to induce programmed cell death in various cellular systems, employing mechanisms that involve both apoptosis and necrosis.
Apoptosis Pathway Activation in Cellular Systems
Studies have indicated that derivatives of this compound can trigger apoptosis, a genetically programmed mechanism of cell death characterized by specific cellular events such as DNA fragmentation and activation of caspases fucoidan-life.com. Research has shown that certain this compound derivatives induce apoptosis via the intrinsic pathway researchgate.net. The intrinsic apoptotic pathway is often initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, ultimately activating executioner caspases fucoidan-life.com. While specific molecular targets within the apoptosis pathway for this compound are still under investigation, the induction of apoptosis is a recognized mechanism by which natural compounds exert their cytotoxic effects fucoidan-life.commdpi.comnih.gov.
Necrosis Induction
Beyond apoptosis, this compound and related compounds have also been implicated in the induction of necrosis, another form of cell death. Specifically, compound 4, a derivative associated with this compound, has shown the ability to induce programmed necrosis in MCF-7 cells researchgate.net. Necrosis, traditionally viewed as an uncontrolled form of cell death, is increasingly understood to encompass programmed or regulated forms, such as necroptosis, ferroptosis, and oncosis nih.gov. These processes can be triggered by various cellular stresses, including oxidative stress and mitochondrial dysfunction nih.govnih.gov. The induction of necrosis by natural compounds represents a potential therapeutic strategy for cancer treatment nih.gov.
Cell Cycle Progression Interference (e.g., G1 and G2/M Phase Arrest)
This compound's influence extends to the regulation of cell cycle progression, where it can induce arrest at specific phases, thereby inhibiting cell proliferation. Compound 4, an this compound derivative, has been shown to induce cell cycle arrest in MCF-7 cells at the G1 phase, concurrently decreasing the cellular population in the G2/M phase researchgate.net. Cell cycle arrest at G1 phase typically prevents cells from entering the DNA synthesis (S) phase, effectively halting proliferation. This mechanism is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs) or their inhibitors, such as p21 d-nb.infonih.govmdpi.complos.org. Other related natural compounds and synthetic derivatives have also been observed to induce cell cycle arrest at G1 or G2/M phases through various signaling pathways, including those involving p53, p21, Akt, and JNK d-nb.infonih.govmdpi.complos.orgnih.gov. Such interference with cell cycle progression is a common strategy for anti-cancer agents.
Specific Enzyme and Receptor Modulation
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis mdpi.com. Consequently, VEGFR-2 is a significant target in anticancer drug development. Investigations into this compound derivatives have revealed inhibitory activity against this receptor. Specifically, compound 4, a synthetic 1,3-thiazole derivative based on the this compound scaffold, demonstrated significant inhibitory activity against VEGFR-2, with an IC50 value of 0.093 µM researchgate.net. This activity was comparable to the reference inhibitor Sorafenib, which exhibited an IC50 of 0.059 µM against VEGFR-2 researchgate.net. Furthermore, in silico molecular docking studies have affirmed that this class of compounds possesses considerable binding affinity towards VEGFR2 proteins researchgate.net. These findings suggest that this compound derivatives could potentially modulate angiogenesis by targeting VEGFR-2 signaling pathways.
Table 1: VEGFR-2 Inhibition by Compound 4
| Compound | Target | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| Compound 4 | VEGFR-2 | 0.093 researchgate.net | Sorafenib | 0.059 researchgate.net |
Anti-proliferative Mechanisms
The anti-proliferative potential of this compound and its synthetic derivatives has been a significant area of research. Studies have shown that certain derivatives exhibit potent cytotoxic and anti-proliferative effects against various cancer cell lines researchgate.net. For instance, a 5-nitrofuramide derivative (2o) of this compound displayed enhanced cytotoxic and anti-proliferative activity against human cancer cell lines, with IC50 values ranging from 1.6–12.7 µM researchgate.net.
More detailed mechanistic insights have been obtained for compound 4, a 1,3-thiazole derivative. This compound demonstrated significant anti-proliferative activity against breast cancer cell lines, MCF-7 and MDA-MB-231, with IC50 values of 5.73 µM and 12.15 µM, respectively researchgate.netmdpi.com. These values were comparable to the reference compound staurosporine, which showed IC50 values of 6.77 µM and 7.03 µM against the same cell lines researchgate.netmdpi.com. Mechanistic studies revealed that compound 4 induces programmed cell death by triggering apoptosis and necrosis in MCF-7 cells researchgate.netmdpi.com. It also causes cell cycle arrest in MCF-7 cells, specifically at the G1 phase, while reducing the cellular population in the G2/M phase researchgate.netmdpi.com. This arrest at the pre-G1 phase, coupled with a decrease in the G2/M phase population, is indicative of its ability to disrupt the cell cycle progression and promote cell death mdpi.com.
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 | MCF-7 | 5.73 researchgate.netmdpi.com | Staurosporine | 6.77 researchgate.netmdpi.com |
| Compound 4 | MDA-MB-231 | 12.15 researchgate.net | Staurosporine | 7.03 researchgate.net |
| This compound derivative (2o) | Cancer Cells | 1.6–12.7 researchgate.net | - | - |
Antiviral Action: Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication
Research into pentacyclic lupane-type triterpenoids has identified compounds with inhibitory effects on Human Immunodeficiency Virus Type 1 (HIV-1) replication. In studies involving modifications of these triterpenoids, sixteen derivatives displayed inhibitory effects, with IC50 values in the micromolar range researchgate.netacs.org. Notably, compounds 12, 38, and 42 emerged as particularly promising anti-HIV agents, exhibiting IC50 values of 4.08 µM, 4.18 µM, and 1.70 µM, respectively researchgate.netacs.org. The precise mechanisms by which these compounds inhibit HIV-1 replication are still under investigation, but it is hypothesized that they may interfere with various stages of the viral lifecycle, including viral binding to host cells, viral entry, viral genome replication, or viral protein synthesis researchgate.net.
Structure Activity Relationship Sar Studies of Ochraceolide a and Its Analogues
Identification of Essential Pharmacophoric Elements for Biological Efficacy
The biological activity of Ochraceolide A and its derivatives is intrinsically linked to specific structural features that constitute its pharmacophore. While detailed pharmacophore mapping specific to this compound is an ongoing area of research, studies on related triterpenoids and this compound analogues suggest that the core pentacyclic triterpenoid (B12794562) skeleton provides a foundational structure for interaction with biological targets dntb.gov.uamdpi.com. The introduction of nitrogen-containing heterocyclic moieties, such as thiazole (B1198619) rings, has been identified as a key strategy to enhance the antiproliferative and cytotoxic activities of triterpenoids dntb.gov.uamdpi.comresearchgate.net. Specifically, the synthesis and evaluation of 1,3-thiazole amide derivatives of this compound revealed that the attachment of a thiazole ring, coupled with specific substituents on the amide portion, significantly impacts biological potency researchgate.net. The 5-nitrofuramide derivative (2o) demonstrated notably improved cytotoxic and antiproliferative activity compared to the parent compound, suggesting that the combination of the thiazole ring and the nitrofuramide moiety forms a critical part of the pharmacophore for enhanced efficacy researchgate.net.
Influence of Substituent Position and Nature on Biological Potency
The precise nature and positioning of substituents on the this compound scaffold play a pivotal role in modulating its biological potency. SAR studies involving this compound derivatives have primarily focused on modifications through the introduction of heterocyclic systems. For instance, the synthesis of a series of 1,3-thiazole amide derivatives of this compound highlighted the significant impact of the amide substituent on cytotoxic and antiproliferative activity researchgate.net. While the parent 2-aminothiazole (B372263) triterpene (2) exhibited moderate activity, the 5-nitrofuramide derivative (2o) displayed superior potency against various cancer cell lines. Conversely, phenyl amide derivatives within the same series were found to be inactive, underscoring the importance of the specific chemical nature of the substituent researchgate.net. This indicates that electron-withdrawing groups or specific heterocyclic amide functionalities can confer enhanced biological potency, whereas other types of substituents may lead to a loss of activity.
Computational Approaches in SAR Analysis
Computational methods, including molecular docking and pharmacophore modeling, are indispensable tools in SAR analysis, providing insights into ligand-target interactions and guiding the design of more potent and selective compounds mdpi.comnih.govnih.govbiorxiv.orgresearchgate.netnih.gov. Molecular docking, for example, predicts the preferred orientation of a ligand within a protein's binding site, allowing for the evaluation of binding affinities through scoring functions nih.govnih.govresearchgate.netmdpi.comfrontiersin.org. By analyzing the binding modes and energies of this compound analogues, researchers can identify key interactions (e.g., hydrogen bonding, hydrophobic interactions) that contribute to biological activity mdpi.comfrontiersin.org. Pharmacophore modeling, on the other hand, identifies the essential spatial arrangement of chemical features required for biological activity mdpi.combiorxiv.orgnih.govlilab-ecust.cn. These computational approaches can be used to screen large compound libraries, prioritize synthesis efforts, and optimize existing lead compounds by predicting the impact of structural modifications on binding and activity nih.govbiorxiv.orgresearchgate.netfrontiersin.org. For example, studies on related triterpenoid hybrids have utilized molecular docking to identify compounds with high docking scores as potential drug candidates against specific targets mdpi.com.
Strategic Modifications for Selectivity Enhancement
Enhancing the selectivity of this compound derivatives for target cells or pathways is a critical aspect of drug development. SAR studies aim to identify structural modifications that can improve this selectivity, thereby minimizing off-target effects. Research on this compound analogues has demonstrated that specific modifications can indeed lead to improved selectivity. For instance, in a study evaluating 1,3-thiazole amide derivatives, the butyramide (B146194) derivative (2c) exhibited approximately 25 times greater selectivity compared to the parent compound (2) against SiHa cells in a cytotoxic assay researchgate.net. This finding suggests that the nature of the substituent, in this case, the butyramide moiety attached to the thiazole ring, can be strategically altered to achieve a more selective interaction with cancer cells, while sparing normal cells. Such targeted modifications are essential for developing safer and more effective therapeutic agents.
Preclinical Research Models and Methodologies in Biological Evaluation
In Vitro Cell-Based Assay Systems for Activity Screening
In vitro cell-based assays are fundamental in the initial screening and evaluation of potential therapeutic agents. These systems allow for the assessment of compound activity against specific cell types and provide insights into potential mechanisms of action.
Assessment in Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, SiHa)
Research has evaluated Ochraceolide A and its derivatives against several human cancer cell lines, including those derived from breast (MCF-7, MDA-MB-231) and cervical (SiHa) cancers. These studies aim to determine the compound's efficacy in inhibiting cancer cell proliferation and inducing cell death.
A series of novel 1,3-thiazole amide derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activity against these cancer cell lines researchgate.netunam.mx. For instance, a specific 5-nitrofuramide derivative (designated as 2o) exhibited cytotoxic and antiproliferative effects with CC50 and IC50 values ranging from 1.6 to 12.7 µM against MCF-7, MDA-MB-231, and SiHa cells researchgate.net. Another derivative, compound 4, showed potent antiproliferative activity with IC50 values of 5.73 µM against MCF-7 and 12.15 µM against MDA-MB-231 cells nih.govresearchgate.net. Similarly, compound 3c displayed IC50 values of 13.66 µM against MCF-7 and 17.1 µM against MDA-MB-231 cells nih.gov. These findings highlight the potential of modified this compound structures to selectively target and inhibit the growth of various cancer types.
Table 1: Cytotoxic and Antiproliferative Activity of this compound Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 2o | MCF-7 | 1.6–12.7 | researchgate.net |
| Derivative 2o | MDA-MB-231 | 1.6–12.7 | researchgate.net |
| Derivative 2o | SiHa | 1.6–12.7 | researchgate.net |
| Compound 4 | MCF-7 | 5.73 | nih.govresearchgate.net |
| Compound 4 | MDA-MB-231 | 12.15 | nih.govresearchgate.net |
| Compound 3c | MCF-7 | 13.66 | nih.gov |
| Compound 3c | MDA-MB-231 | 17.1 | nih.gov |
Normal Cell Line Compatibility Studies (e.g., Vero Cells)
To assess the selectivity of this compound and its derivatives, studies have included evaluations against normal cell lines, such as Vero cells researchgate.netresearchgate.net. These investigations are crucial for determining whether the observed anticancer effects are specific to malignant cells or if they also impact healthy cells.
Research indicates that certain derivatives of this compound exhibit low cytotoxic effects on normal cells researchgate.net. Specifically, tested derivatives demonstrated IC50 values greater than 278 µM and were found to be non-cytotoxic against the mammalian Vero cell line researchgate.net. This suggests a degree of selectivity, with a considerably lower impact on normal cellular functions compared to cancer cells, indicating a favorable therapeutic window for some this compound-based compounds researchgate.net.
Flow Cytometry for Cell Death and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze cellular processes such as cell death (apoptosis and necrosis) and cell cycle progression. Studies employing this method have investigated the mechanisms by which this compound derivatives exert their antiproliferative effects.
For example, compound 4, when tested on MCF-7 cells at an IC50 concentration, significantly altered the cell cycle distribution nih.govresearchgate.net. It induced a notable increase in the sub-G1 (pre-G1) phase population, indicative of apoptosis nih.govresearchgate.net. Furthermore, Annexin V-FITC/PI dual staining assays revealed that compound 4 induced programmed cell death in MCF-7 cells, with approximately 32.66% of cells undergoing apoptosis or necrosis compared to 2.21% in control cells nih.gov. The compound also caused cell cycle arrest at the G1 phase while reducing the population in the G2/M phase nih.govresearchgate.net.
Table 2: Flow Cytometry Analysis of Compound 4 on MCF-7 Cells
| Parameter | Control (%) | Compound 4 (5.73 µM) (%) | Reference |
| Cell Cycle: G1 Phase | N/A | Increased | nih.govresearchgate.net |
| Cell Cycle: S Phase | N/A | No significant change | nih.gov |
| Cell Cycle: G2/M Phase | N/A | Decreased | nih.govresearchgate.net |
| Cell Cycle: Pre-G1 Phase | 2.21 | Increased | nih.gov |
| Apoptosis/Necrosis | 2.21 | 32.66 | nih.gov |
Advanced In Vivo Efficacy Assessment Models (e.g., Hollow Fiber Assay)
The Hollow Fiber Assay (HFA) is an in vivo preclinical model designed to bridge the gap between in vitro cell-based assays and traditional in vivo xenograft studies. It allows for the evaluation of drug efficacy within a more physiologically relevant environment.
This compound and certain related compounds have been evaluated using the Hollow Fiber Assay researchgate.netcornell.eduthaiscience.inforesearchgate.netnih.gove-crt.orgnih.govresearchgate.netresearchgate.net. In these studies, cancer cells are encapsulated within hollow fibers, which are then implanted in vivo into immunodeficient mice. This model allows for the assessment of compound effects on tumor cells in both intraperitoneal and subcutaneous compartments cornell.edunih.gov.
Despite demonstrating significant cytotoxicity in in vitro assays, this compound (often referred to as compound 4 in these studies) did not consistently mediate significant responses in the Hollow Fiber Assay researchgate.netcornell.eduthaiscience.inforesearchgate.netnih.gove-crt.orgnih.govresearchgate.netresearchgate.net. This observation suggests that while this compound may possess direct cytotoxic potential, its efficacy in this specific in vivo model, which simulates tumor microenvironments, was not pronounced. This finding underscores the complexity of translating in vitro activity to in vivo efficacy and the importance of diverse preclinical models in drug discovery.
Future Research Trajectories and Innovations in Ochraceolide a Investigations
Exploration of Novel Synthetic Pathways and Derivative Design
The structural complexity of Ochraceolide A presents both a challenge and an opportunity for synthetic chemists. Future research will likely focus on the development of novel and efficient total synthesis routes. Such pathways are crucial not only for providing a sustainable supply of the compound for biological studies but also for creating a platform for generating structurally diverse analogs. Key areas of exploration will include the development of new cyclization strategies and the use of advanced catalytic methods to control stereochemistry.
A significant area of innovation lies in the design and synthesis of novel this compound derivatives to enhance its therapeutic potential. Building on the natural scaffold, researchers have begun to create semi-synthetic analogs with modified biological activities. A notable example is the synthesis of a series of 1,3-thiazole amide derivatives. These derivatives were synthesized through the acylation of a 2-aminothiazole (B372263) triterpene intermediate derived from this compound. researchgate.netnih.gov
The evaluation of these derivatives against various human cancer cell lines has yielded promising results. For instance, the 5-nitrofuramide derivative has demonstrated significantly better cytotoxic and antiproliferative activity compared to the parent compound against MCF-7, MDA-MB-231, and SiHa cancer cell lines. researchgate.netnih.gov In contrast, the butyramide (B146194) derivative showed high selectivity against SiHa cells. researchgate.netnih.gov These findings underscore the potential of derivative design to modulate the biological activity and selectivity of this compound.
Interactive Table of this compound Derivatives and their Activity:
| Derivative | Target Cell Line(s) | Reported Activity | Reference |
|---|---|---|---|
| 5-nitrofuramide derivative | MCF-7, MDA-MB-231, SiHa | Enhanced cytotoxic and antiproliferative activity (CC50 and IC50 values of 1.6-12.7 µM) | researchgate.netnih.gov |
| Butyramide derivative | SiHa | Approximately 25 times more selective than the parent compound | researchgate.netnih.gov |
Future efforts in this area will likely involve the exploration of a wider range of heterocyclic and other functional group substitutions to further probe the structure-activity relationship and to develop compounds with improved pharmacological profiles.
Deeper Elucidation of Underexplored Molecular Targets
While the anticancer potential of pentacyclic triterpenes, the class of compounds to which this compound belongs, is well-documented, the specific molecular targets and mechanisms of action for this compound remain largely underexplored. It is known that pentacyclic triterpenes can modulate a diverse array of molecular targets and signaling pathways involved in cancer cell proliferation and survival. researchgate.net The cytotoxic and antiproliferative effects of this compound derivatives suggest an induction of apoptosis, but the precise proteins and pathways involved are yet to be fully elucidated. researchgate.net
Future research should prioritize the identification and validation of the direct molecular targets of this compound and its active derivatives. A deeper investigation into the signaling cascades affected by these compounds is warranted. Key questions to be addressed include which specific apoptosis-related proteins are modulated and whether other cell death mechanisms are involved. Understanding these molecular interactions is critical for optimizing the therapeutic potential of this compound and for identifying potential biomarkers for patient stratification. The broad range of potential targets for natural compounds in cancer includes signaling pathways, the immunological system, cancer cell metabolism, cell cycle regulation, angiogenesis, and epigenetic modifications. mdpi.com
Integration with Advanced Omics Technologies for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of advanced omics technologies is essential. These high-throughput approaches can provide a global view of the molecular changes induced by the compound in biological systems.
Proteomics: This technology can be employed to identify global changes in protein expression and post-translational modifications in cells treated with this compound. crownbio.com This can help in pinpointing the specific pathways that are perturbed by the compound, offering clues to its mechanism of action and potential off-target effects. crownbio.com
Metabolomics: By analyzing the global metabolic profile of cells, metabolomics can reveal how this compound affects cellular metabolism. nih.gov This is particularly relevant for cancer research, as altered metabolism is a hallmark of cancer cells. Such studies can identify key metabolic nodes targeted by the compound. nih.gov
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, providing insights into how this compound alters gene expression. mdpi.com Transcriptomic data can help in identifying the upstream signaling pathways that are activated or inhibited by the compound and can reveal gene signatures associated with sensitivity or resistance. mdpi.comnih.gov
By combining these omics datasets, researchers can construct detailed models of the cellular response to this compound. drugtargetreview.com This systems biology approach will not only deepen our understanding of its mechanism of action but also facilitate the identification of novel therapeutic applications and potential combination therapies. drugtargetreview.comnih.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Ochraceolide A and its derivatives?
- Methodological Answer : Synthesis typically involves acylating 2-aminothiazole triterpenoid precursors, as demonstrated in the preparation of 15 thiazole amide derivatives . Key steps include optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to enhance yield. For reproducibility, follow standardized protocols for characterizing intermediates using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- 1D/2D NMR to resolve stereochemistry and lactone ring conformation.
- HRMS for molecular formula validation (e.g., C₅₃H₆₂O₃ with MW 747.05758) .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Cross-validate results with published spectral data to minimize misassignment .
Q. How are in vitro cytotoxicity assays designed to evaluate this compound’s bioactivity?
- Methodological Answer : Use cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and SiHa (cervical cancer), alongside normal cells (e.g., Vero) to assess selectivity. Protocols include:
- MTT assay for IC₅₀/CC₅₀ determination.
- Dose-response curves (1–50 µM) with positive controls (e.g., Docetaxel).
- Statistical validation via triplicate experiments and ANOVA to confirm significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between this compound derivatives?
- Methodological Answer : Contradictions may arise from assay variability or structural nuances. Strategies include:
- Meta-analysis of published datasets to identify trends (e.g., nitro-substituted derivatives like 2o show enhanced activity).
- Structure-activity relationship (SAR) studies to isolate functional group contributions (e.g., nitro groups vs. amide substitutions) .
- Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media) to minimize batch effects .
Q. What strategies optimize this compound derivatives for improved tumor selectivity?
- Methodological Answer :
- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance membrane permeability.
- Prodrug design : Mask polar groups (e.g., hydroxyls) to improve bioavailability.
- Co-culture models : Test selectivity in tumor-stroma co-cultures to mimic in vivo microenvironments . Validate results using flow cytometry to quantify apoptosis in mixed cell populations .
Q. How can multi-omics approaches enhance understanding of this compound’s mechanism of action?
- Methodological Answer : Integrate:
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Proteomics : LC-MS/MS to detect protein targets (e.g., Bcl-2 family proteins).
- Metabolomics : NMR or GC-MS to profile metabolic shifts (e.g., ATP depletion). Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis .
Q. What are best practices for presenting complex data on this compound in research publications?
- Methodological Answer :
- Tables : Organize IC₅₀/CC₅₀ values with standard deviations and p-values. Use Roman numerals for table numbering and footnotes for experimental details (e.g., cell lines, incubation time) .
- Figures : Highlight SAR trends via heatmaps or 3D molecular docking models. Ensure color accessibility (e.g., avoid red-green contrasts) .
- Supplemental Data : Include raw NMR spectra, crystallographic data, and dose-response curves for reproducibility .
Methodological Considerations for Data Integrity
Q. How to ensure reproducibility in this compound research?
- Guidelines :
- Detailed Methods : Report solvent purity, instrument calibration, and cell culture conditions (e.g., CO₂ levels, media batches) .
- Reference Standards : Use commercially available triterpenoids (e.g., Betulinic acid) as internal controls.
- Open Data : Deposit spectra and crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre) .
Q. What frameworks assist in formulating hypothesis-driven research questions on this compound?
- Guidelines : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: “Does introducing a nitro group at C-5 of this compound enhance antiproliferative activity in hypoxia-resistant cancer models?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
